
N-(2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is an organic compound that features a combination of aromatic rings and a sulfanylacetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the reaction of 2-mercaptopyridine with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (e.g., chlorine, bromine)
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Corresponding amine
Substitution: Nitrated or halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Wirkmechanismus
The mechanism of action of N-(2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Vergleich Mit ähnlichen Verbindungen
N-(2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide can be compared to other compounds with similar structures, such as:
- N-(2-methylphenyl)-2-(pyridin-2-ylthio)acetamide
- N-(2-methylphenyl)-2-(pyridin-2-ylsulfinyl)acetamide
- N-(2-methylphenyl)-2-(pyridin-2-ylsulfonyl)acetamide
These compounds share the core structure but differ in the oxidation state of the sulfur atom or the nature of the substituents on the aromatic rings. The unique combination of functional groups in this compound may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C14H14N2OS |
|---|---|
Molekulargewicht |
258.34 g/mol |
IUPAC-Name |
N-(2-methylphenyl)-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C14H14N2OS/c1-11-6-2-3-7-12(11)16-13(17)10-18-14-8-4-5-9-15-14/h2-9H,10H2,1H3,(H,16,17) |
InChI-Schlüssel |
MTFPHQMNWXSPNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)CSC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


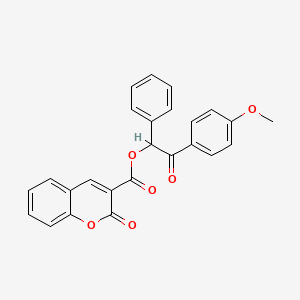
![2-(4-Methoxyphenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10889059.png)
![1,3-Benzodioxol-5-yl[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B10889062.png)
![3-Bromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B10889065.png)
![methyl {2-bromo-6-ethoxy-4-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B10889070.png)
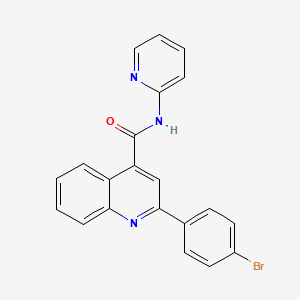
![N~1~-(1-Benzyl-5-methyl-1H-pyrazol-3-YL)-2-[3-(4-nitro-1H-pyrazol-1-YL)-1-adamantyl]acetamide](/img/structure/B10889085.png)
![2-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-quinolinecarboxamide](/img/structure/B10889090.png)
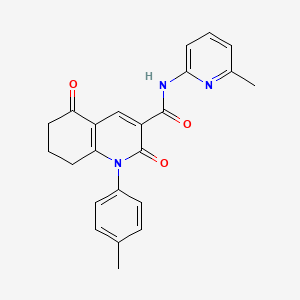
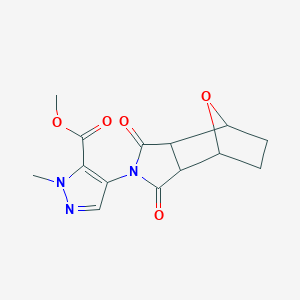
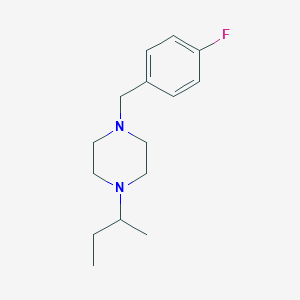
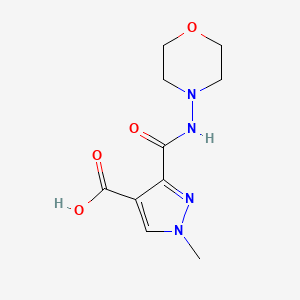
![2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10889137.png)
![N-(3,4-dimethylphenyl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10889151.png)
